Translational Therapeutic Index: Lignocaine N-Oxide vs. Lidocaine in Myocardial Ischemia Models
In both ex vivo (isolated rat heart) and in vivo rat models of acute myocardial ischemia, Lignocaine N-oxide demonstrated antiarrhythmic effectiveness comparable to lidocaine while generating a translational therapeutic index that is far greater than that of lidocaine, with the comparator's narrow therapeutic index explicitly cited as the baseline limitation that the N-oxide overcomes [1][2].
| Evidence Dimension | Translational therapeutic index (ratio of toxic dose to effective dose) |
|---|---|
| Target Compound Data | Translational therapeutic index far greater than lidocaine (exact fold-increase quantified in thesis data, reported as substantially larger than the narrow index of lidocaine) |
| Comparator Or Baseline | Lidocaine: narrow therapeutic index (literature baseline) |
| Quantified Difference | Far greater (qualitatively described; exact numerical multiplier available in full thesis dataset) |
| Conditions | Ex vivo isolated rat heart model of acute myocardial ischemia; in vivo rat model of acute myocardial ischemia |
Why This Matters
A substantially expanded therapeutic index directly translates to a wider safety margin in preclinical development, reducing the risk of dose-limiting toxicity that has historically constrained the clinical utility of lidocaine as a prophylactic antiarrhythmic agent.
- [1] Hesketh LM. The development and characterisation of a novel class of antiarrhythmic prodrugs. Doctoral Thesis, King's College London, 2021. View Source
- [2] MTMT2. Hesketh Louise M. The development and characterisation of a novel class of antiarrhythmic prodrugs. Publication 32219411, 2021. View Source
